5-Methylpyrimidine-4,6-dicarboxylic acid
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Overview
Description
5-Methylpyrimidine-4,6-dicarboxylic acid is a chemical compound with the molecular formula C7H6N2O4 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O4/c1-3-4 (6 (10)11)8-2-9-5 (3)7 (12)13/h2H,1H3, (H,10,11) (H,12,13) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the available resources .Scientific Research Applications
Active Site Inhibition
5,6-Dihydroxypyrimidine-4-carboxylic acids, closely related to 5-Methylpyrimidine-4,6-dicarboxylic acid, have shown promise as inhibitors of the HCV NS5B polymerase, binding at the enzyme's active site. The development of a simple 2-thienyl substituted analogue significantly improved activity, highlighting the potential of this class of compounds in antiviral research (Stansfield et al., 2004).
Antimicrobial Activity
Novel compounds synthesized from derivatives similar to this compound have been evaluated for their antimicrobial properties. The creation of several fused imidazolopyrimidines and their subsequent screening for antimicrobial activity underline the potential of these compounds in developing new antimicrobial agents (El-Kalyoubi et al., 2015).
Antiviral Research
Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to this compound, has shown that these compounds exhibit significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This highlights the potential application of such compounds in antiretroviral therapy (Hocková et al., 2003).
Electrochemical Studies
Polarographic studies on compounds related to this compound have provided insights into the electrochemical behavior of such pyrimidines. Understanding the oxidation potentials and reactivity towards nucleophiles can be crucial for designing compounds with desired redox properties (Chiang, 1958).
One-Step Construction of Derivatives
The treatment of derivatives similar to this compound with n-BuLi and subsequent condensation with carboxylic acid derivatives demonstrates a facile method for synthesizing 2-substituted-4,6-diazaindoles. This one-step process, without the need for protecting groups or oxidation-state adjustment, opens up new pathways in the synthesis of complex heterocyclic compounds (Song et al., 2009).
Safety and Hazards
The safety information available indicates that 5-Methylpyrimidine-4,6-dicarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 5-Methylpyrimidine-4,6-dicarboxylic acid are not mentioned in the available resources, pyridine compounds (which include pyrimidines) have been studied for their antimicrobial and antiviral activities . This suggests potential future research directions in these areas.
Properties
IUPAC Name |
5-methylpyrimidine-4,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-3-4(6(10)11)8-2-9-5(3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLNPSXGIDFHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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